

What is the role of GS-704277 in remdesivir's mechanism of action?

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The Crucial Role of GS-704277 in the Bioactivation of Remdesivir

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734), a nucleotide analog prodrug, has emerged as a key antiviral agent. Its efficacy is contingent upon its intracellular conversion to the active triphosphate form, remdesivir triphosphate (RDV-TP or GS-443902). This process is a multi-step metabolic cascade in which the alanine metabolite, **GS-704277** (also known as MetX), plays a pivotal and indispensable role. This technical guide delineates the formation, conversion, and significance of **GS-704277** in the mechanism of action of remdesivir, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog.[1][2][3] Its design as a prodrug is a strategic approach to enhance cell permeability, a common challenge with nucleotide analogs.[4] Once inside the host cell, remdesivir must undergo a series of enzymatic transformations to yield the pharmacologically active nucleoside triphosphate. This bioactivation pathway is critical to its antiviral activity, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[5][6] **GS-704277** is the first major metabolite formed in



this intracellular cascade and serves as the direct precursor to the monophosphate form of the parent nucleoside.

The Metabolic Pathway of Remdesivir Activation

The intracellular conversion of remdesivir to its active triphosphate metabolite is a sequential process mediated by host cell enzymes. **GS-704277** is a central intermediate in this pathway.

Formation of GS-704277

Upon entry into the cell, remdesivir is rapidly hydrolyzed by specific esterases. The primary enzymes responsible for this initial conversion are Carboxylesterase 1 (CES1) and Cathepsin A (CatA).[7][8] These enzymes cleave the carboxyl ester bond of the alanine moiety on remdesivir, leading to the formation of the alanine metabolite, **GS-704277**.[4][7] While CES1 is considered the major contributor to this step, CatA also plays a significant role.[7]

Conversion of GS-704277 to Remdesivir Monophosphate

Following its formation, **GS-704277** undergoes further metabolism. The phosphoramidate bond of **GS-704277** is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1). [7][8] This enzymatic action releases the alanine and phenoxy groups, resulting in the formation of remdesivir monophosphate (RDV-MP or GS-441524-MP).

Final Phosphorylation Steps

The newly formed remdesivir monophosphate is then sequentially phosphorylated by cellular kinases. Uridine-monophosphate-cytidine-monophosphate kinase (UMP-CMPK) catalyzes the conversion of the monophosphate to the diphosphate form (RDV-DP). Subsequently, nucleoside-diphosphate kinase (NDPK) facilitates the final phosphorylation to the active remdesivir triphosphate (RDV-TP or GS-443902). This active metabolite can then be incorporated into the nascent viral RNA chain by the RdRp, causing premature chain termination and inhibiting viral replication.[5][6]

Data Presentation



Pharmacokinetic Parameters of Remdesivir and its Metabolites

The following table summarizes the key pharmacokinetic parameters of remdesivir, **GS-704277**, and the parent nucleoside GS-441524 in healthy human subjects.

Parameter	Remdesivir (GS- 5734)	GS-704277	GS-441524
Peak Plasma Concentration (Cmax)	Highly variable	-	-
Time to Peak Concentration (tmax)	End of infusion	Immediately after end of infusion	1 hour after end of infusion
Elimination Half-life (t½)	~1 hour (0.48 h in COVID-19 patients)[3]	~1.1 hours	~24-29 hours (26.6 h in COVID-19 patients) [3][9]
Elimination Clearance	18.1 L/h[9]	36.9 L/h[9]	4.74 L/h[9]
Central Volume of Distribution	4.89 L[9]	96.4 L[9]	26.2 L[9]
Peripheral Volume of Distribution	46.5 L[9]	8.64 L[9]	66.2 L[9]

Data compiled from studies in healthy volunteers and COVID-19 patients.[1][3][9]

Enzymatic Conversion Rates

The catalytic efficiency of the key enzymes involved in the initial steps of remdesivir's metabolism is crucial for its activation.

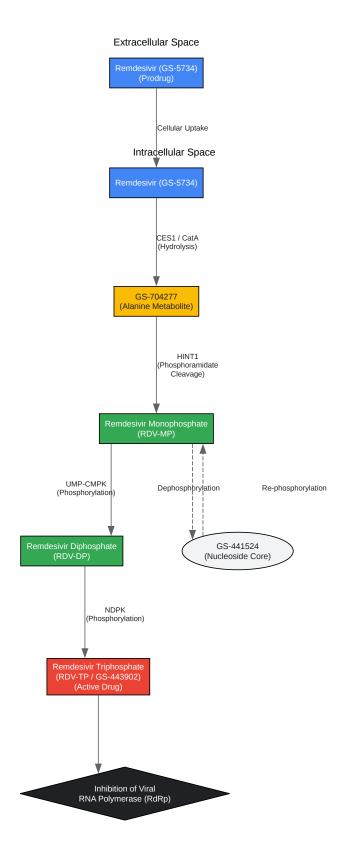


Enzyme	Substrate	Vmax (nmol/min/mg protein)	Km (μM)	Catalytic Rate (nmol/min/mg)
Carboxylesteras e 1 (CES1)	Remdesivir	2.34	14.19	-
Cathepsin A (CatA)	Remdesivir	-	-	74 ± 32

Data from in vitro enzymatic assays.[7][10]

Mandatory Visualization





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Caption: Intracellular metabolic activation pathway of remdesivir.



Experimental Protocols In Vitro Metabolism of Remdesivir in Human Liver S9 Fractions

This protocol is designed to determine the rate of formation of **GS-704277** from remdesivir in a human liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes including CES1.

Materials:

- Remdesivir (stock solution in DMSO)
- Human liver S9 fraction
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard (for LC-MS/MS analysis)
- · 96-well plates
- Incubator
- LC-MS/MS system

Procedure:

- Prepare a stock solution of remdesivir in DMSO (e.g., 10 mM).
- Serially dilute the remdesivir stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 to $100~\mu M$).
- Dilute the human liver S9 fraction in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.
- In a 96-well plate, add the diluted remdesivir solutions.



- Pre-warm the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the diluted S9 fraction to each well. The final reaction volume should be 200 μ L.
- Incubate the reaction plate at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
- Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Quantify the concentration of GS-704277 at each time point using a validated LC-MS/MS method.
- Calculate the rate of GS-704277 formation.

Antiviral Activity Assay in Cell Culture

This protocol outlines a method to determine the in vitro efficacy of remdesivir against a target virus (e.g., SARS-CoV-2) in a suitable cell line (e.g., Vero E6 cells).

Materials:

- Vero E6 cells
- Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
- Remdesivir (stock solution in DMSO)
- Target virus stock
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., qRT-PCR primers and probes, or reagents for a plaque assay)



Procedure:

- Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
- Incubate the cells at 37°C in a 5% CO2 incubator overnight.
- Prepare serial dilutions of remdesivir in cell culture medium to achieve the desired final concentrations.
- On the day of the experiment, remove the old medium from the cells and add the medium containing the different concentrations of remdesivir.
- Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
- Include appropriate controls: virus-infected cells without drug treatment (positive control) and uninfected cells without drug treatment (negative control).
- Incubate the plates at 37°C in a 5% CO2 incubator for the desired period (e.g., 48-72 hours).
- After incubation, assess the antiviral activity. This can be done by:
 - qRT-PCR: Harvest the cell supernatant and extract viral RNA. Quantify the viral RNA levels using qRT-PCR.
 - Plaque Reduction Assay: Overlay the cells with a semi-solid medium and incubate until plaques are visible. Stain the cells and count the plaques.
- Calculate the 50% effective concentration (EC50), which is the concentration of remdesivir that inhibits viral replication by 50%.

Conclusion

GS-704277 is not merely a transient metabolite but a cornerstone in the mechanism of action of remdesivir. Its formation, catalyzed by cellular esterases, is the rate-limiting step in the bioactivation of the prodrug. The subsequent conversion of **GS-704277** to the monophosphate form by HINT1 paves the way for the final phosphorylation events that generate the active antiviral agent. A thorough understanding of the kinetics and enzymatic processes involving



GS-704277 is paramount for the optimization of remdesivir therapy and the development of next-generation nucleotide analog prodrugs. The data and protocols presented in this guide provide a comprehensive resource for researchers dedicated to advancing antiviral drug discovery and development.

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